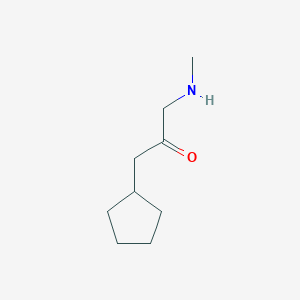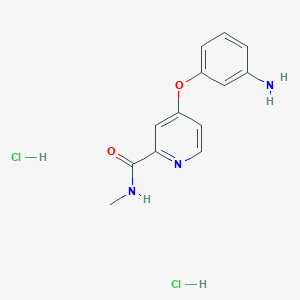
4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminophenoxy group attached to a pyridine ring, which is further substituted with a carboxamide group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The initial step involves the nitration of a suitable phenol derivative to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The aminophenol is then coupled with a pyridine derivative under basic conditions to form the desired aminophenoxy-pyridine compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale coupling and amidation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.
Reduction: The nitro group can be reduced back to an amino group using reducing agents.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Amidation: The carboxamide group can be modified through amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Amidation: Coupling reagents like EDCI or DCC (dicyclohexylcarbodiimide) are used for amidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields a nitro derivative, while reduction of the nitro group yields the amino derivative.
Scientific Research Applications
4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide: Similar structure but with the amino group in the para position.
4-(3-aminophenoxy)-N-ethylpyridine-2-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
4-(3-aminophenoxy)-N-methylpyridine-3-carboxamide: Similar structure but with the carboxamide group in the 3-position of the pyridine ring.
Uniqueness
4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride is unique due to the specific positioning of the functional groups, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C13H15Cl2N3O2 |
|---|---|
Molecular Weight |
316.18 g/mol |
IUPAC Name |
4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C13H13N3O2.2ClH/c1-15-13(17)12-8-11(5-6-16-12)18-10-4-2-3-9(14)7-10;;/h2-8H,14H2,1H3,(H,15,17);2*1H |
InChI Key |
XWVMKWTXRQTDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Aminomethyl)oxolan-3-yl]propan-1-ol](/img/structure/B15252888.png)
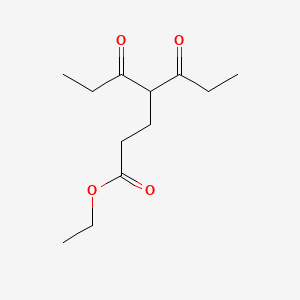
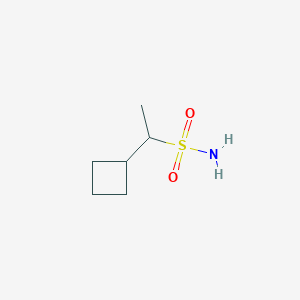
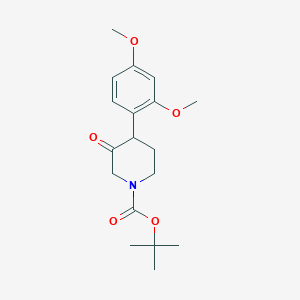
![[2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride](/img/structure/B15252923.png)

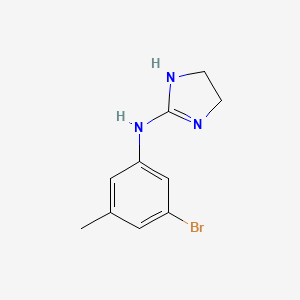

![tert-Butyl N-[6-(propylsulfanyl)hexyl]carbamate](/img/structure/B15252974.png)
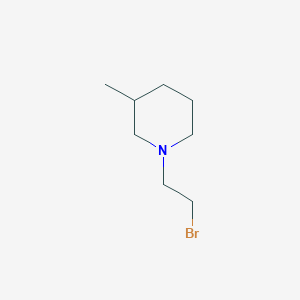
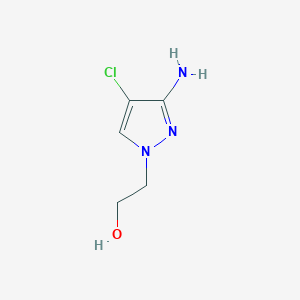

![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B15253007.png)
